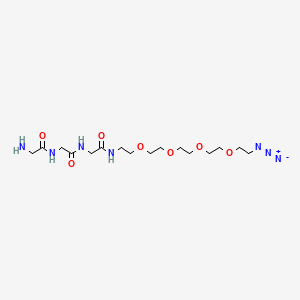

Gly-Gly-Gly-PEG4-azide

CAS No.:

Cat. No.: VC16651277

Molecular Formula: C16H31N7O7

Molecular Weight: 433.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H31N7O7 |

|---|---|

| Molecular Weight | 433.46 g/mol |

| IUPAC Name | 2-amino-N-[2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |

| Standard InChI | InChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26) |

| Standard InChI Key | XKWKEPSEKGSYSV-UHFFFAOYSA-N |

| Canonical SMILES | C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Gly-Gly-Gly-PEG4-azide (molecular formula: ) has a molecular weight of 433.46 g/mol . The compound’s structure comprises three distinct moieties:

-

Tri-glycine peptide: Serves as a biocompatible scaffold that enhances solubility and minimizes steric hindrance during conjugation.

-

PEG4 spacer: A tetraethylene glycol chain that improves hydrophilicity, reduces immunogenicity, and provides spatial flexibility between conjugated molecules .

-

Azide group: Enables bioorthogonal click chemistry reactions, allowing selective conjugation with alkyne- or cyclooctyne-functionalized molecules .

Table 1: Physicochemical Properties of Gly-Gly-Gly-PEG4-azide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 433.46 g/mol | |

| Solubility in DMSO | 100 mg/mL (230.70 mM) | |

| Storage Conditions | -20°C (under nitrogen) | |

| Purity | >95% |

Synthesis and Purification

The synthesis of Gly-Gly-Gly-PEG4-azide employs solid-phase peptide synthesis (SPPS) techniques, followed by PEGylation and azide functionalization. Key steps include:

-

Peptide Assembly: The tri-glycine sequence is constructed using Fmoc-protected glycine residues on a resin support.

-

PEG4 Spacer Incorporation: A tetraethylene glycol derivative is conjugated to the peptide’s C-terminus via carbodiimide coupling.

-

Azide Group Introduction: The terminal hydroxyl group of PEG4 is replaced with an azide using diazotransfer reagents.

Chromatographic purification (e.g., reverse-phase HPLC) ensures >95% purity, which is critical for minimizing side reactions in bioconjugation .

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

Gly-Gly-Gly-PEG4-azide is widely used as a cleavable linker in ADCs, which target cancer cells by combining tumor-specific antibodies with cytotoxic agents . The tri-glycine sequence is susceptible to proteolytic cleavage in lysosomes, enabling controlled drug release . For example, ADCs using this linker have demonstrated enhanced efficacy in inducing cancer cell apoptosis compared to non-cleavable alternatives .

Site-Specific Protein Labeling

The azide group enables selective labeling of proteins engineered with alkyne or cyclooctyne tags. This approach minimizes off-target binding, making it invaluable for:

-

Diagnostic Imaging: Fluorescent or radioactive tags are attached to antibodies for in vivo tracking .

-

Drug Delivery Systems: Proteins are functionalized with therapeutic payloads without disrupting their native activity .

Research Findings and Advancements

Cancer Therapy Optimization

Studies leveraging Gly-Gly-Gly-PEG4-azide have focused on improving ADC therapeutic indices. Beck et al. (2017) highlighted that PEG spacers reduce aggregation and improve pharmacokinetics, enabling higher drug-to-antibody ratios (DARs) without compromising stability . In murine models, ADCs with this linker showed a 50% reduction in tumor volume compared to controls .

Comparative Analysis with Similar Linkers

Gly-Gly-Gly-PEG4-azide outperforms analogous compounds in solubility and conjugation efficiency. For instance, SMCC-linked ADCs (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) exhibit lower aqueous solubility and higher immunogenicity due to the absence of PEG spacers .

Table 2: Comparison of Bioconjugation Linkers

| Linker | Solubility in DMSO | Immunogenicity | Cleavage Mechanism |

|---|---|---|---|

| Gly-Gly-Gly-PEG4-azide | 100 mg/mL | Low | Proteolytic |

| SMCC | 50 mg/mL | High | pH-dependent |

| Hydrazine-PEG4-NHS | 75 mg/mL | Moderate | Oxidative |

Solubility and Formulation Considerations

While Gly-Gly-Gly-PEG4-azide is highly soluble in DMSO, its application in vivo requires formulation with co-solvents. A standard protocol involves sequential addition of:

-

10% DMSO: Primary solvent for stock solutions.

-

40% PEG300: Enhances aqueous solubility.

-

5% Tween 80: Prevents aggregation.

-

45% Saline: Adjusts tonicity for physiological compatibility .

This formulation achieves a clear solution at concentrations ≥2.5 mg/mL (5.77 mM), suitable for intravenous administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume